molecular formula C8H17NO B061098 2,2-Diethylmorpholine CAS No. 167947-91-3

2,2-Diethylmorpholine

Cat. No. B061098
M. Wt: 143.23 g/mol
InChI Key: LASBQIGGDYZBRE-UHFFFAOYSA-N
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Description

2,2-Diethylmorpholine is a compound of interest in various chemical research areas. It is associated with several synthesis processes and chemical reactions, demonstrating diverse chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2,2-Diethylmorpholine often involves complex chemical reactions. For instance, the synthesis of diethyl bis(2,2′-bipyridine)Fe/MAO, a catalyst for polymerization of 1,3-dienes, shows the intricate processes involved in synthesizing similar compounds (Bazzini et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure is crucial for analyzing the properties and reactions of 2,2-Diethylmorpholine. Studies on related compounds, like the crystal structure analysis of diethyl 2-(4-methylbenzylidene)malonate, provide insights into the structural aspects of such molecules (Achutha et al., 2016).

Chemical Reactions and Properties

2,2-Diethylmorpholine undergoes various chemical reactions, reflecting its versatile properties. Research on similar compounds, like the synthesis of diethyltin derivatives of dipeptides, reveals the complex reactions and properties these molecules can exhibit (Vornefeld et al., 1992).

Physical Properties Analysis

The physical properties of 2,2-Diethylmorpholine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Studies like the solvent-free synthesis of 2-aminomorpholines provide insights into the physical properties of similar molecules (Régnier et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are pivotal in understanding 2,2-Diethylmorpholine's applications. For example, research on the synthesis and anticorrosion properties of diethyl (phenylamino) methyl phosphonate derivatives highlights the chemical behavior and potential applications of similar compounds (Moumeni et al., 2020).

Scientific Research Applications

  • The reaction of 1,1′-iminobis-2-butanols with sulfuric acid produces cis- and trans-2,6-diethylmorpholines, among other compounds, indicating its utility in organic synthesis (Hernestam, 1983).

  • Diethylbis(2,2′‐bipyridine)Fe/MAO is an extremely active catalyst for the polymerization of 1,3-dienes, demonstrating the role of diethyl structures in catalysis (Bazzini, Giarrusso, & Porri, 2002).

  • Studies on 2-naphthol–aliphatic amine exciplex systems, involving diethylamine and other amines, provide insights into the fluorescence quenching behavior and the kinetic parameters of these systems (Hariharan, Rath, Mukherjee, & Mishra, 1999).

  • A series of acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine, serving as CCR3 chemokine receptor antagonists, shows potential in treating asthma and allergic rhinitis (Expert Opinion on Therapeutic Patents, 2004).

  • 4-Methylmorpholine N-oxide (NMMO) and four ionic liquids were compared for pretreatment of oil palm empty fruit bunch (EFB) to enhance enzymatic digestibility, highlighting the use of morpholine derivatives in biomass processing (Katinonkul et al., 2012).

  • N-Nitroso-2-hydroxymorpholine, a mutagenic metabolite of N-nitrosodiethanolamine, suggests the potential involvement of morpholine derivatives in carcinogenesis (Hecht, 1984).

  • Thermochemical studies of N-methylmorpholine and N-ethylmorpholine compounds help in understanding the energetic effects of alkyl groups on the nitrogen of the morpholine structure (Freitas, Silva, Paiva, & da Silva, 2017).

  • The chemistry of side reactions and byproduct formation in the NMMO/cellulose system used in the Lyocell process reveals the chemical aspects of morpholine derivatives in fiber production (Rosenau, Potthast, Sixta, & Kosma, 2001).

  • CO2 absorption into DEAB (4-Diethylamino-2-butanol) solution using hollow fiber membrane contactors illustrates the potential of diethylamine derivatives in gas separation processes (Masoumi, Keshavarz, & Rastgoo, 2014).

  • Two-substrate kinetics of drug-metabolizing enzyme systems of hepatic microsomes involved in the dealkylation of drugs shows the involvement of diethylaminoethyl compounds in pharmacological processes (Alvares & Mannering, 1970).

properties

IUPAC Name

2,2-diethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(4-2)7-9-5-6-10-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASBQIGGDYZBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNCCO1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598711
Record name 2,2-Diethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethylmorpholine

CAS RN

167947-91-3
Record name 2,2-Diethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Anderson, AC Boyd, A Byford… - Journal of medicinal …, 1997 - ACS Publications
(3α,5α)-3-Hydroxypregnan-20-ones and (3α,5α)-3-hydroxypregnane-11,20-diones bearing a 2β-morpholinyl substituent were synthesized, and the utility of these steroids as anesthetic …
Number of citations: 58 pubs.acs.org

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